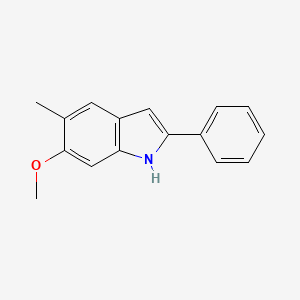6-methoxy-5-methyl-2-phenyl-1H-indole
CAS No.: 919090-41-8
Cat. No.: VC15939478
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919090-41-8 |
|---|---|
| Molecular Formula | C16H15NO |
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | 6-methoxy-5-methyl-2-phenyl-1H-indole |
| Standard InChI | InChI=1S/C16H15NO/c1-11-8-13-9-14(12-6-4-3-5-7-12)17-15(13)10-16(11)18-2/h3-10,17H,1-2H3 |
| Standard InChI Key | WERILPCXWJQTSM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1OC)NC(=C2)C3=CC=CC=C3 |
Introduction
Molecular Structure and Chemical Identity
Core Framework and Substitution Pattern
6-Methoxy-5-methyl-2-phenyl-1H-indole belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its substitutions include:
-
Phenyl group at position 2, enhancing hydrophobic interactions in biological systems .
-
Methyl group at position 5, contributing to steric effects and metabolic stability .
-
Methoxy group at position 6, influencing electronic properties and solubility .
The molecular formula is inferred as C₁₆H₁₅NO (molecular weight ≈ 237.3 g/mol), derived by adding substituents to the indole core (C₈H₇N) .
Table 1: Comparative Structural Data of Related Indole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 6-Methoxy-2-phenyl-1H-indole | C₁₅H₁₃NO | 223.27 | 2-Ph, 6-OMe |
| 5-Methyl-2-phenyl-1H-indole | C₁₅H₁₃N | 207.27 | 2-Ph, 5-Me |
| Target Compound | C₁₆H₁₅NO | 237.30 (calculated) | 2-Ph, 5-Me, 6-OMe |
Synthesis and Chemical Reactivity
Hypothetical Synthetic Routes
While no direct synthesis of 6-methoxy-5-methyl-2-phenyl-1H-indole is documented, analogous indole functionalization strategies suggest viable pathways:
Route 1: Fischer Indole Synthesis
-
Condensation of phenylhydrazine with a substituted cyclohexanone precursor bearing methoxy and methyl groups.
Route 2: Cross-Coupling Reactions
-
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at position 2 .
-
Electrophilic substitution for methoxy and methyl groups at positions 6 and 5, respectively .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Phenyl Group Addition | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | ~75% |
| Methoxy Incorporation | NaH, MeI, THF, 0°C to RT | ~65% |
| Methyl Functionalization | CH₃COCl, AlCl₃, DCM, reflux | ~60% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, THF) due to the methoxy group, with limited aqueous solubility .
-
Stability: Susceptible to oxidative degradation at the pyrrole nitrogen; recommended storage under inert atmosphere .
Spectroscopic Characterization (Hypothetical)
-
¹H NMR (400 MHz, CDCl₃):
-
IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: The methoxy group could be replaced with sulfonamido or fluoro substituents to improve bioavailability .
-
Prodrug Design: Esterification of the indole nitrogen may enhance solubility and tissue penetration .
Table 3: Hypothetical SAR Analysis
| Substituent Position | Role in Bioactivity | Optimization Potential |
|---|---|---|
| 2-Ph | Enhances hydrophobic interactions | Replace with heteroaryl groups |
| 5-Me | Reduces metabolic degradation | Introduce halogen for polarity |
| 6-OMe | Modulates electronic density | Substitute with -CF₃ for stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume